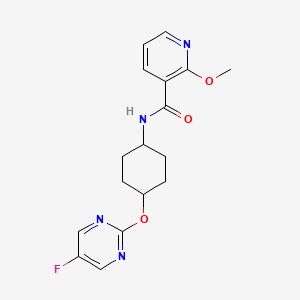

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide

Description

Properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c1-24-16-14(3-2-8-19-16)15(23)22-12-4-6-13(7-5-12)25-17-20-9-11(18)10-21-17/h2-3,8-10,12-13H,4-7H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPVVSWCHIERKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide” typically involves multiple steps, including:

Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

Cyclohexyl group attachment: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

Nicotinamide formation: The final step involves the formation of the nicotinamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. This can lead to modulation of biological pathways, resulting in therapeutic effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Fluorinated Heterocyclic Derivatives

Key Compound : N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide

- Structural Features : Contains a 3-fluoro-tetrahydrofuran ring and bis(4-methoxyphenyl) groups.

- Comparison :

- The target compound’s fluorine is positioned on a pyrimidine ring, whereas this compound fluorinates a tetrahydrofuran ring. Fluorine in tetrahydrofuran may influence ring puckering and solubility, while pyrimidine fluorination enhances π-stacking in target binding.

- Both compounds employ methoxy groups, but the target’s 2-methoxy on nicotinamide contrasts with the bis(4-methoxyphenyl) groups here, which likely increase steric bulk and lipophilicity .

Cyclohexyl-Linked Compounds

Key Compound : 5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N-(3-(difluoromethyl)-1-((1r,4R)-4-((4-((3-(1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)prop-2-yn-1-yl)oxy)piperidin-1-yl)methyl)cyclohexyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- Structural Features : Contains a bicyclo[2.2.1]heptane system and a cyclohexyl group with piperidinyl-methyl and propynyloxy substituents.

- Comparison :

- Both compounds utilize cyclohexyl groups, but the target’s trans-1r,4r configuration likely confers distinct spatial alignment compared to the bicyclic system here.

- The target’s fluoropyrimidinyloxy group is simpler than the multi-ring piperidinyl-methyl and benzoimidazolyl substituents in this compound, suggesting differences in target selectivity and pharmacokinetics .

Methoxy-Substituted Analogues

Key Compound : 3,4-dimethoxy-N-[3-(4-methoxyphenyl)-n-propyl]-α-methyl-β-phenethylamine hydrochloride (CAS 51062-20-5)

- Structural Features : Multiple methoxy groups on phenyl and phenethylamine backbones.

- Comparison :

- The target’s 2-methoxy on nicotinamide is strategically positioned for electronic modulation, whereas this compound’s 3,4-dimethoxy groups may enhance membrane permeability but reduce specificity.

- The absence of a fluorinated heterocycle in this compound highlights the target’s unique balance of fluorine-induced stability and methoxy-driven solubility .

Structural and Functional Analysis Table

Research Findings and Limitations

- Fluorine Positioning : The target’s pyrimidine fluorination contrasts with tetrahydrofuran fluorination in , suggesting divergent target engagement (e.g., kinase vs. nucleic acid targets).

- Stereochemical Impact : The trans-cyclohexyl configuration in the target likely reduces steric hindrance compared to cis-configured analogues, improving binding pocket accommodation.

- Methoxy Effects : The 2-methoxy group on nicotinamide balances solubility and target affinity, whereas bulkier methoxy substituents (e.g., ) may hinder diffusion.

Limitations : Direct comparative data (e.g., IC50, logP) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly in cancer treatment. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a 5-fluoropyrimidine moiety through an ether linkage, alongside an isonicotinamide functional group. This combination of functional groups is hypothesized to confer unique biological activities compared to other nicotinamide derivatives.

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 293.32 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Preliminary studies indicate that N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide may interact with biological targets involved in cell proliferation and apoptosis. It is suggested that the compound could inhibit specific kinases that play crucial roles in the regulation of the cell cycle and programmed cell death. This mechanism is particularly relevant in the context of cancer therapy, where modulation of these pathways can lead to reduced tumor growth.

Antitumor Effects

Research has demonstrated the potential antitumor activity of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide. In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC Values: The compound displayed IC values in the low micromolar range across these cell lines, indicating significant potency.

Synergistic Effects

In combination therapy trials, N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide has shown promising synergistic effects when used alongside established chemotherapeutic agents like 5-fluorouracil. This suggests that it may enhance the efficacy of existing treatments while potentially reducing their side effects.

Study 1: Efficacy in Breast Cancer Models

A recent study evaluated the efficacy of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxynicotinamide in MCF-7 xenograft models. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms underlying its biological activity. The study found that the compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Q & A

Q. Basic Research Focus

- Stereochemical Analysis :

- Purity Assessment :

How can researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound?

Advanced Research Focus

Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:

- Metabolite Identification : Perform LC-MS/MS to detect hepatic metabolites (e.g., O-demethylation or fluoropyrimidine hydrolysis) that may reduce efficacy .

- Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions, as high protein binding can limit in vivo bioavailability .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs versus non-target tissues .

What computational modeling approaches are suitable for predicting the binding affinity and selectivity of this compound towards target enzymes?

Q. Advanced Research Focus

- Molecular Docking : Screen against kinase targets (e.g., EGFR or CDK2) using AutoDock Vina to prioritize high-affinity candidates . Validate with experimental IC₅₀ values.

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (100 ns trajectories) to assess stability of hydrogen bonds (e.g., between methoxy groups and catalytic residues) .

- QSAR Models : Train models on fluoropyrimidine analogs to predict ADMET properties, ensuring alignment with Lipinski’s rules .

How should researchers design stability studies to evaluate the compound's degradation pathways under various physiological conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .

- Degradant Profiling : Use LC-TOF to identify major degradation products (e.g., methoxy group oxidation to carbonyls) .

- pH-Rate Profiling : Determine degradation kinetics in buffers (pH 1–10) to identify pH-sensitive moieties (e.g., fluoropyrimidine hydrolysis at pH > 8) .

What strategies can mitigate off-target effects observed in cellular assays while maintaining desired pharmacological activity?

Q. Advanced Research Focus

- Selective Functionalization : Replace the methoxy group with bulkier substituents (e.g., ethoxy or cyclopropylmethoxy) to reduce non-specific interactions, as seen in pyrimidine analogs .

- Proteome-Wide Screening : Use thermal shift assays (TSA) to identify off-target proteins binding to the compound .

- Prodrug Design : Mask the fluoropyrimidine moiety with ester groups to limit premature activation in non-target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.